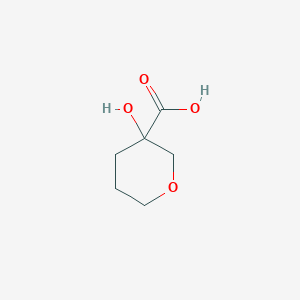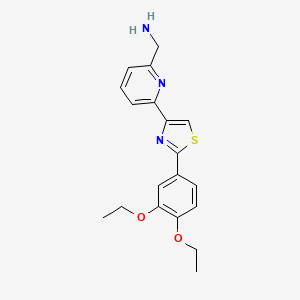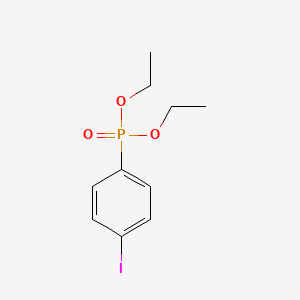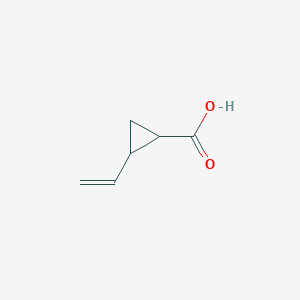
2-Vinylcyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Vinylcyclopropanecarboxylic acid is a unique organic compound characterized by a cyclopropane ring with a vinyl group and a carboxylic acid group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-vinylcyclopropanecarboxylic acid can be achieved through several methods. One notable method involves the reaction of alkyl diazoacetates with gaseous divinyl under thermocatalytic conditions, using copper oxide as a catalyst. This reaction yields the corresponding esters of this compound, with the trans-isomer predominating . Another method involves the dehydrobromination of 2-(1,2-dibromoethyl)cyclopropanecarboxylic acid or its esters using aqueous-alcoholic potassium hydroxide .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and scalability. The use of advanced asymmetric synthesis techniques, such as the alkylation/cyclization of axially chiral nickel(II) complexes of glycine Schiff bases, has been reported to provide excellent yields and diastereoselectivity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Vinylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce ethyl-substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
2-Vinylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the study of reaction mechanisms involving strained ring systems.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-vinylcyclopropanecarboxylic acid and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. For instance, in antiviral applications, the compound may inhibit viral proteases, thereby preventing the replication of the virus . The strained ring structure of the compound allows it to fit into active sites of enzymes, disrupting their normal function.
Comparación Con Compuestos Similares
2-Ethynylcyclopropanecarboxylic acid: Similar in structure but with an ethynyl group instead of a vinyl group.
1-Amino-2-vinylcyclopropanecarboxylic acid: Contains an amino group, making it a valuable intermediate in pharmaceutical synthesis.
Uniqueness: 2-Vinylcyclopropanecarboxylic acid is unique due to its combination of a strained cyclopropane ring and a reactive vinyl group. This combination imparts distinct reactivity and makes it a versatile building block for various chemical transformations.
Propiedades
Número CAS |
36576-67-7 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
2-ethenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O2/c1-2-4-3-5(4)6(7)8/h2,4-5H,1,3H2,(H,7,8) |
Clave InChI |
RITCJGIGTNSDKO-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


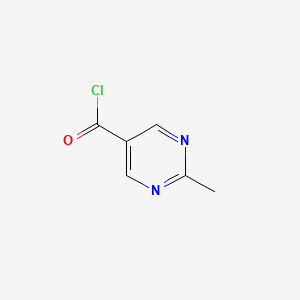
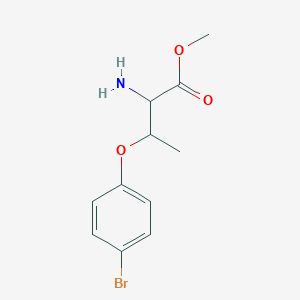
![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)
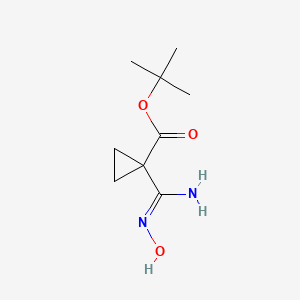
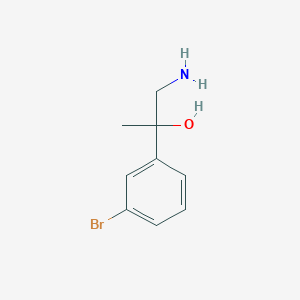
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13652560.png)
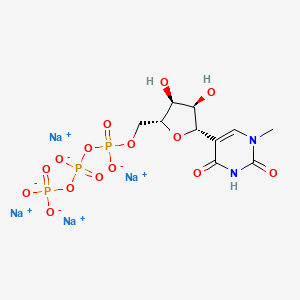
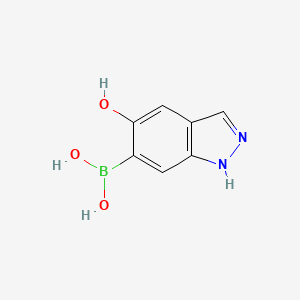
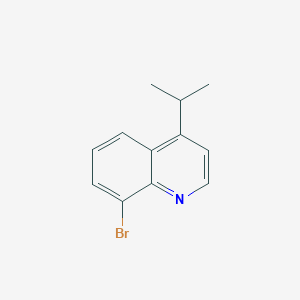
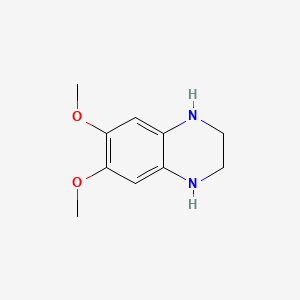
![7-Iodobenzo[d]isothiazole](/img/structure/B13652601.png)
